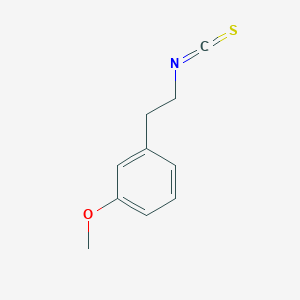

1-(2-Isothiocyanatoethyl)-3-methoxybenzene

Description

Significance of Isothiocyanate Functionality in Biological Contexts

The isothiocyanate group, with its characteristic -N=C=S structure, is a highly reactive functional group that plays a crucial role in the biological activity of many natural and synthetic compounds. numberanalytics.com Isothiocyanates are well-known for their presence in cruciferous vegetables like broccoli, cabbage, and kale, where they are derived from the enzymatic hydrolysis of glucosinolates. numberanalytics.comwikipedia.org

The reactivity of the isothiocyanate group is central to its biological effects. It acts as an electrophile, readily reacting with nucleophiles such as the sulfhydryl groups of cysteine residues in proteins. mdpi.com This reactivity allows isothiocyanates to modulate the function of a wide range of cellular targets.

Research has extensively documented the diverse biological activities of isothiocyanates, including:

Anticancer Properties : Many isothiocyanates, such as sulforaphane (B1684495) and phenethyl isothiocyanate, have been shown to exhibit potent anticarcinogenic activities. nih.gov They can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth by modulating various signaling pathways. mdpi.comnih.gov

Antimicrobial Effects : Some isothiocyanates have demonstrated efficacy as natural pesticides and fungicides. numberanalytics.com

Neuroprotective Properties : Compounds like sulforaphane have shown promise in protecting nerve cells from damage, suggesting potential applications in neurodegenerative diseases. researchgate.net

The isothiocyanate functional group is considered a key pharmacophore, meaning it is the part of the molecule primarily responsible for its biological activity. mdpi.com

Role of Methoxybenzene Moieties in Modulating Molecular Interactions

The methoxybenzene moiety, also known as anisole (B1667542), consists of a benzene (B151609) ring with a methoxy (B1213986) group (-OCH3) attached. psiberg.com This group significantly influences the electronic properties of the aromatic ring, making it more electron-rich than benzene. wikipedia.org This enhanced electron density affects how the molecule interacts with its biological targets.

The methoxybenzene group is a common feature in many biologically active compounds and is utilized in drug design for several reasons:

Intermediate in Synthesis : Methoxybenzene and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals (pesticides and herbicides), and dyes. psiberg.comvinatiorganics.com

Modulation of Activity : The position of the methoxy group on the benzene ring can fine-tune the biological activity of a molecule. For instance, o-methoxyphenols are used as antioxidants in the food and cosmetic industries. nih.gov

Structural Scaffold : The anisole structure serves as a scaffold for building more complex molecules with desired therapeutic properties. drugbank.com

Overview of 1-(2-Isothiocyanatoethyl)-3-methoxybenzene (B6254206) within Related Chemical Scaffolds

This compound is structurally related to other well-studied isothiocyanates. A notable analog is phenethyl isothiocyanate (PEITC), which has the chemical name (2-Isothiocyanatoethyl)benzene. nist.gov PEITC is a naturally occurring isothiocyanate found in cruciferous vegetables that has been extensively studied for its anticancer properties. nih.gov

The key structural difference in this compound is the presence of a methoxy group at the meta- (3-) position of the benzene ring. This addition is expected to alter the molecule's polarity, solubility, and electronic distribution compared to PEITC. These changes, in turn, could influence its biological activity, potentially leading to altered potency, selectivity, or metabolic stability.

Other related compounds include methoxyphenyl isothiocyanates, where the isothiocyanate group is directly attached to the methoxybenzene ring, such as 1-isothiocyanato-2-methoxybenzene. chemical-suppliers.eu The ethyl linker in this compound provides greater conformational flexibility, which can be advantageous for binding to biological targets.

The table below provides a comparison of this compound with some of its structural relatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C10H11NOS | 193.27 (calculated) | Isothiocyanate, ethyl linker, 3-methoxybenzene |

| Phenethyl isothiocyanate | C9H9NS | 163.24 | Isothiocyanate, ethyl linker, benzene |

| 1-Isothiocyanato-2-methoxybenzene | C8H7NOS | 165.21 | Isothiocyanate directly on 2-methoxybenzene |

| (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate | C10H11NOS | 193.27 | Isothiocyanate on ethyl group attached to 3-methoxybenzene |

| 1-(Isothiocyanatomethyl)-4-methoxybenzene | C9H9NOS | 179.24 | Isothiocyanate on methyl group attached to 4-methoxybenzene |

The unique combination of the isothiocyanate group and the 3-methoxybenzene moiety in this compound makes it a compound of interest for further investigation in chemical biology and drug discovery.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NOS |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

1-(2-isothiocyanatoethyl)-3-methoxybenzene |

InChI |

InChI=1S/C10H11NOS/c1-12-10-4-2-3-9(7-10)5-6-11-8-13/h2-4,7H,5-6H2,1H3 |

InChI Key |

CMWQYXPCVQLBQV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CCN=C=S |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Isothiocyanatoethyl 3 Methoxybenzene and Its Analogues

Direct Synthetic Routes to Isothiocyanates

The conversion of primary amines into isothiocyanates is the most common and direct approach, with several well-documented methods available to synthetic chemists.

Utilization of Primary Amines and Carbon Disulfide

The reaction between a primary amine and carbon disulfide (CS₂) is a cornerstone of isothiocyanate synthesis. This method proceeds via a two-step, one-pot process. Initially, the primary amine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. chemicalbook.comrsc.org This salt is then subjected to a desulfurization step to yield the final isothiocyanate product. The choice of base and solvent is crucial, with common options including triethylamine (B128534) (Et₃N), 1,8-Diazabicyclo[11.5.4.0]undec-7-ene (DBU), or aqueous potassium carbonate. chemicalbook.combeilstein-journals.org This approach is widely applicable to a range of alkyl and aryl amines. organic-chemistry.org

Application of Thiophosgene (B130339) and its Surrogates

The reaction of primary amines with thiophosgene (CSCl₂) is a classic and highly effective method for synthesizing isothiocyanates. rsc.org Thiophosgene's high reactivity, stemming from its two reactive C-Cl bonds, allows for a direct conversion of the amine to the isothiocyanate. chemicalbook.com However, the extreme toxicity and volatility of thiophosgene have driven the development of safer "thiocarbonyl transfer" surrogates. rsc.org These alternatives include reagents like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), di-2-pyridyl thionocarbonate, and phenyl chlorothionoformate, which can be used under milder conditions and reduce the risks associated with thiophosgene. rsc.orgthieme-connect.de

Desulfuration Strategies for Dithiocarbamate Intermediates

The critical step following the formation of the dithiocarbamate salt is its decomposition into the isothiocyanate. This is achieved using a desulfurating agent. A wide variety of reagents have been developed for this purpose, each with its own advantages regarding reaction conditions, substrate scope, and functional group tolerance. The selection of the appropriate desulfurating agent is key to optimizing the synthesis for specific substrates, including electron-rich and electron-deficient amines. thieme-connect.de Recent research has focused on developing milder and more environmentally friendly reagents. rsc.org

Below is a table summarizing common desulfurating agents used in isothiocyanate synthesis.

| Desulfurating Reagent | Typical Reaction Conditions | Notes |

| Tosyl Chloride (TsCl) | Amine, CS₂, Et₃N, then TsCl | A general and facile protocol for various alkyl and aryl amines. organic-chemistry.org |

| Sodium Persulfate (Na₂S₂O₈) | Aqueous conditions | An efficient and green method, suitable for chiral amines. rsc.org |

| Iodine (I₂) | Biphasic medium (e.g., water/ethyl acetate) with NaHCO₃ | An improved, cost-effective, and environmentally acceptable method. rsc.org |

| Acetyl Chloride (AcCl) | Anhydrous THF, Et₃N, 0 °C to room temperature | Used after formation of dithiocarbamate salt; effective for phenethyl amines. chemicalbook.com |

| Cyanuric Chloride (TCT) | Aqueous/CH₂Cl₂ biphasic system | Economical and suitable for large-scale synthesis. beilstein-journals.org |

| Propane Phosphonic Acid Anhydride (T3P®) | One-pot reaction with dithiocarbamate intermediate | Acts as an efficient desulfurating agent. organic-chemistry.org |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | With DMAP as catalyst, 0 °C to room temperature | Used for the conversion of dithiocarbamates. chemicalbook.com |

| DMT/NMM/TsO⁻ | Microwave irradiation or room temperature | A newer reagent effective for a wide range of amines, including amino acid esters. nih.gov |

Synthesis of Methoxybenzene-Containing Precursors

The targeted synthesis of 1-(2-isothiocyanatoethyl)-3-methoxybenzene (B6254206) requires the precursor amine, 2-(3-methoxyphenyl)ethanamine, also known as 3-methoxyphenethylamine (B363911). This compound is commercially available, which often makes its purchase the most convenient route for laboratory-scale synthesis. sigmaaldrich.comsigmaaldrich.com

For larger scale production or when the starting material is unavailable, 3-methoxyphenethylamine can be synthesized through established routes. A common strategy for producing phenethylamines involves the reduction of a corresponding nitrile or nitro compound. For instance, a plausible synthetic pathway could start from 3-methoxybenzyl chloride. This would undergo a cyanation reaction with sodium or potassium cyanide to form 3-methoxybenzyl cyanide. google.com Subsequent reduction of the nitrile group, typically through catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon, yields the desired primary amine, 3-methoxyphenethylamine. google.com

Targeted Synthesis of this compound

The direct synthesis of this compound from its corresponding primary amine, 3-methoxyphenethylamine, follows the general and well-established protocols for converting phenethylamines to phenethyl isothiocyanates. A highly effective and analogous procedure is the synthesis of phenethyl isothiocyanate (PEITC) from phenethylamine (B48288). chemicalbook.com

This procedure can be directly adapted for the target molecule. The synthesis involves dissolving 3-methoxyphenethylamine and a base, such as triethylamine, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The solution is cooled, and carbon disulfide is added dropwise to form the intermediate triethylammonium (B8662869) dithiocarbamate salt. chemicalbook.com After a stirring period at room temperature, an activating agent, such as acetyl chloride, is added at low temperature. The reaction is then allowed to warm to room temperature, converting the intermediate to this compound. The final product can be isolated and purified using standard techniques like extraction and column chromatography. chemicalbook.com

Advanced Synthetic Strategies for Complex Derivatives

While traditional methods remain robust, modern synthetic chemistry has introduced advanced strategies that offer milder conditions, greater functional group tolerance, and improved efficiency, enabling the synthesis of more complex isothiocyanate derivatives.

Visible-light photocatalysis has emerged as a green and mild approach. This method uses a photocatalyst, such as Rose Bengal, under visible light to promote the conversion of primary amines and carbon disulfide to isothiocyanates, often in high yields and with broad substrate compatibility. organic-chemistry.org Another advanced technique is microwave-assisted synthesis, which can significantly accelerate the desulfurization of dithiocarbamates, reducing reaction times from hours to minutes. nih.gov Furthermore, electrochemical methods have been developed that allow for the preparation of isothiocyanates without the need for toxic reagents or external oxidants, representing a practical and environmentally friendly alternative. organic-chemistry.org These advanced strategies are particularly valuable for late-stage functionalization in the synthesis of complex bioactive molecules.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophores and Active Motifs

The biological activity of 1-(2-isothiocyanatoethyl)-3-methoxybenzene (B6254206) is primarily attributed to several key structural features that act as pharmacophores and active motifs. The isothiocyanate (-N=C=S) group is the most critical pharmacophore, responsible for the compound's reactivity and interaction with biological targets. This electrophilic group can readily react with nucleophilic moieties on proteins, such as the thiol groups of cysteine residues, leading to the modulation of various cellular pathways.

The aromatic benzene (B151609) ring also plays a crucial role in the molecule's biological profile. It provides a scaffold for the molecule and contributes to its lipophilicity, which influences its ability to cross cell membranes and interact with intracellular targets. The phenethyl structure, consisting of the benzene ring and the ethyl linker, is a common motif in many biologically active isothiocyanates.

Influence of Methoxy (B1213986) Substituent Position and Number on Activity

For instance, in a study on methoxylated resveratrol (B1683913) analogues, it was found that the position of the methoxy group had a significant impact on their ability to induce quinone reductase, a phase II detoxification enzyme. nih.gov Analogues with ortho-methoxy substituents were found to be more potent inducers than other positional isomers. nih.gov This suggests that the meta-position of the methoxy group in this compound likely confers a specific electronic and steric environment that modulates its biological activity, though further research is needed to delineate these specific effects in comparison to its ortho and para counterparts.

The number of methoxy substituents can also play a role. Generally, increasing the number of methoxy groups can enhance lipophilicity, potentially leading to better cell membrane permeability. However, the relationship between the number of methoxy groups and biological activity is not always linear and is dependent on the specific biological target.

Impact of Isothiocyanate Linker Length and Branching

The two-carbon ethyl linker between the benzene ring and the isothiocyanate group is a critical determinant of the biological activity of this compound. Studies on various phenalkyl isothiocyanates have demonstrated that the length of the alkyl chain influences their potency and mechanism of action.

For example, in a comparison of phenethyl isothiocyanate (PEITC) and its synthetic homolog 6-phenylhexyl isothiocyanate (PHITC), which has a longer six-carbon linker, significant differences in chemopreventive potency were observed. While both compounds were effective inhibitors of lung tumorigenesis, their disposition and pharmacokinetics in rats were notably different, suggesting that the linker length affects absorption, distribution, metabolism, and excretion.

The ethyl linker in this compound provides a degree of conformational flexibility, allowing the isothiocyanate group to orient itself for optimal interaction with its biological targets. Branching of the alkyl chain has also been shown to affect activity. For instance, secondary isothiocyanates have been reported to possess higher potency than their primary isomers in some studies.

Contributions of Aromatic and Heterocyclic Ring Systems to Biological Profiles

The benzene ring in this compound is a fundamental component contributing to its biological activity. Aromatic rings are common features in many pharmaceuticals and bioactive molecules due to their ability to engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological macromolecules like proteins and DNA. These interactions are crucial for the binding of the molecule to its target sites.

Stereochemical Considerations in Activity Modulation

Stereochemistry can play a critical role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. While this compound itself is not chiral, the introduction of a chiral center, for instance by branching on the ethyl linker, could lead to stereoisomers with distinct activities.

For other chiral isothiocyanates, it has been demonstrated that the biological activity can be stereoselective. For example, chiral thiourea (B124793) derivatives have shown that molecules of identical chirality can have different thermodynamic stability, influencing their molecular recognition. The use of chiral reagents like (S)-1-phenylethyl isothiocyanate has been employed to determine the enantiomeric purity of chiral amines, underscoring the importance of stereochemistry in the interactions of isothiocyanates.

Therefore, while there is no direct stereochemical consideration for this compound, any future structural modifications that introduce a chiral center would necessitate a thorough evaluation of the biological activities of the individual enantiomers.

Computational and Chemoinformatic Approaches in Research on 1 2 Isothiocyanatoethyl 3 Methoxybenzene

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nsysu.edu.twmdpi.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as 1-(2-Isothiocyanatoethyl)-3-methoxybenzene (B6254206), and a specific protein target. The process involves preparing the 3D structures of both the ligand and the target protein, followed by a systematic search of the conformational space to identify the most stable binding pose, which is typically evaluated using a scoring function.

In a typical study, this compound would be docked against a panel of therapeutically relevant proteins, such as those involved in cancer signaling pathways like Cyclooxygenase (COX) enzymes or protein kinases. nih.gov The docking scores, usually expressed in kcal/mol, provide an estimate of the binding free energy, with lower scores indicating a more favorable interaction. nih.gov These simulations can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the methoxy (B1213986) group and the isothiocyanate group of the compound could form specific interactions with amino acid residues in the active site of a target enzyme. researchgate.net

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| COX-2 | 5KIR | -8.2 | Arg120, Tyr355, Ser530 |

| PI3Kγ | 1E8X | -7.5 | Val882, Lys833, Asp964 |

| Akt1 | 6HHF | -7.1 | Leu156, Thr291, Phe438 |

| mTOR | 4JSP | -8.5 | Leu2185, Asp2195, Tyr2225 |

Molecular Dynamics Simulations for Ligand-Target Interactions

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-target complex over time. chemrxiv.org MD simulations provide a more realistic representation of the biological environment by treating molecules as dynamic entities and simulating their motion based on the principles of classical mechanics. scispace.com This approach is crucial for assessing the stability of the binding pose predicted by docking and for understanding the nuanced conformational changes that occur upon ligand binding. nih.gov

For the this compound-protein complex, an MD simulation would be run for a duration of nanoseconds to microseconds. The analysis of the simulation trajectory would focus on parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that are affected by ligand binding. researchgate.net Furthermore, MD simulations allow for a detailed analysis of the persistence of intermolecular interactions, like hydrogen bonds, throughout the simulation. researchgate.net

| Simulation Parameter | Value (Hypothetical) | Interpretation |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior. |

| Average RMSD (Protein) | 2.1 Å | Indicates the protein structure remains stable with the ligand bound. |

| Average RMSD (Ligand) | 1.5 Å | Suggests the ligand maintains a stable binding pose within the active site. |

| Key H-Bond Occupancy | > 75% | High occupancy indicates stable and persistent hydrogen bonds. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of a molecule from first principles. sci-hub.se These methods provide deep insights into the molecular structure, orbital energies, and charge distribution of this compound. arxiv.orgepstem.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. epstem.net A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Additionally, mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify the electron-rich and electron-poor regions of the molecule, which are crucial for predicting how it will interact with biological targets. researchgate.net For this compound, the isothiocyanate group is expected to be a region of high electrophilic reactivity.

| Quantum Chemical Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates the chemical reactivity and stability. |

| Dipole Moment | 3.8 Debye | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charge on N (NCS) | -0.45 e | Indicates the partial negative charge on the nitrogen atom. |

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools for predicting the activity of novel compounds and for optimizing lead compounds in drug discovery. tiu.edu.iqnih.gov

To develop a QSAR model for isothiocyanates, a dataset of related compounds with known biological activities (e.g., anti-cancer IC50 values) would be compiled, including this compound. For each compound, a set of molecular descriptors (physicochemical, topological, and electronic properties) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. mdpi.com A robust QSAR model can then be used to predict the activity of untested or hypothetical isothiocyanate derivatives.

Virtual Screening and De Novo Design Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net If this compound is identified as a hit compound, it can be used as a query in ligand-based virtual screening to find other compounds in the library with similar structural or physicochemical features. researchgate.netnih.gov Alternatively, in structure-based virtual screening, a library of compounds can be docked into the active site of a target protein to identify potential binders. nih.gov

De novo design strategies take this a step further by computationally constructing novel molecules with desired properties. nih.gov Fragments from known active compounds like this compound can be used as building blocks. Generative models and artificial intelligence can assemble these fragments or grow new molecules within the constraints of a target's binding pocket to create entirely new chemical entities with potentially improved activity and drug-like properties. nih.gov

Chemoinformatic Profiling for Compound Libraries

Commonly used criteria include Lipinski's Rule of Five, which predicts the oral bioavailability of a compound based on properties like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. Other descriptors such as topological polar surface area (TPSA) and the number of rotatable bonds are also important for predicting absorption and metabolic stability. This profiling allows researchers to filter large databases and prioritize compounds that are more likely to become successful drugs. zenodo.org

| Physicochemical Property | Value for this compound | Lipinski's Rule of Five Guideline |

| Molecular Weight | 195.26 g/mol | ≤ 500 |

| LogP (octanol-water partition) | 3.1 | ≤ 5 |

| Hydrogen Bond Donors | 0 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 (O, N) | ≤ 10 |

| Rotatable Bonds | 4 | - |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | - |

Design, Synthesis, and Evaluation of Derivatives and Analogues of 1 2 Isothiocyanatoethyl 3 Methoxybenzene

Rational Design of New Chemical Entities based on SAR Insights

The rational design of new chemical entities derived from 1-(2-isothiocyanatoethyl)-3-methoxybenzene (B6254206) is guided by structure-activity relationship (SAR) studies of related isothiocyanates. nih.gov For arylalkyl isothiocyanates, key structural features that influence biological activity include the nature of the aromatic ring, the length of the alkyl chain, and the electrophilic isothiocyanate group itself. nih.gov

Key SAR Insights for Isothiocyanate Analogues:

Alkyl Chain Length: The length of the linker between the aromatic ring and the isothiocyanate group is a critical determinant of activity. Studies on arylalkyl isothiocyanates have shown that modifying the chain length can significantly impact potency. For instance, in the inhibition of certain metabolic pathways, 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) demonstrated greater inhibitory effects compared to phenethyl isothiocyanate (PEITC). nih.gov This suggests that systematic variation of the ethyl linker in this compound could lead to analogues with enhanced biological profiles.

Aromatic Ring Substitution: The substitution pattern on the benzene (B151609) ring profoundly affects the molecule's electronic properties and its interaction with biological targets. The methoxy (B1213986) group at the 3-position of the parent compound is a starting point for exploration. Introducing different substituents, such as halogens or additional methoxy groups, can alter lipophilicity, metabolic stability, and target engagement. mdpi.com For example, the position of a methoxy group on a phenyl isothiocyanate ring has been shown to influence its inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. researchgate.net

Isothiocyanate Moiety: The isothiocyanate group is the key pharmacophore, acting as an electrophile that can covalently react with nucleophilic residues, such as cysteine sulfhydryl groups on target proteins. While this group is generally conserved, its reactivity can be modulated by the electronic effects of the substituents on the aromatic ring.

The design of new derivatives often involves computational methods, such as molecular docking, to predict how structural modifications will affect binding to specific biological targets. mdpi.com This rational approach allows for the prioritization of synthetic targets with the highest probability of desired activity.

Synthesis of Isothiocyanate-Containing Heterocycles (e.g., Thiazoles, Thiadiazoles, Thioureas)

The reactive isothiocyanate group serves as a versatile chemical handle for the synthesis of a wide range of heterocyclic compounds. These transformations are valuable for creating derivatives with potentially new or improved pharmacological properties.

Thiazoles: Isothiocyanates are common starting materials for the synthesis of thiazole (B1198619) rings. One established method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide (which can be derived from an isothiocyanate) with an alpha-halocarbonyl compound. encyclopedia.pub More direct methods include the copper-catalyzed coupling of oxime acetates with isothiocyanates to yield 2-aminothiazoles. organic-chemistry.org Another approach involves a three-component reaction between chalcones, isothiocyanates, and elemental sulfur, catalyzed by a base, to produce thiazole-2-thiones. acs.org

Thiadiazoles: 1,3,4-Thiadiazole (B1197879) derivatives can be synthesized from isothiocyanates through multi-step procedures. A common route involves the reaction of an isothiocyanate with a hydrazide to form a thiosemicarbazide (B42300) intermediate. nih.gov This intermediate can then undergo intramolecular cyclization in the presence of an acid, such as sulfuric acid, to yield the 2,5-disubstituted 1,3,4-thiadiazole ring. nih.govnih.gov Alternative methods include the photocatalytic reaction of isothiocyanates with hydrazones. organic-chemistry.orgresearchgate.net

Thioureas: The synthesis of thioureas from isothiocyanates is a straightforward and highly efficient reaction. nih.gov It typically involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isothiocyanate group. researchgate.net This reaction can be performed under various conditions, including mechanochemical (solvent-free) grinding or in aqueous media. nih.govorganic-chemistry.org The reaction is generally high-yielding and tolerates a wide range of functional groups on both the amine and the isothiocyanate, making it a robust method for generating diverse libraries of thiourea (B124793) derivatives. acs.org

| Heterocycle | General Method | Key Reactants | Reference |

|---|---|---|---|

| Thiazole | Three-Component Reaction | Chalcone, Isothiocyanate, Elemental Sulfur | acs.org |

| Thiazole | Copper-Catalyzed Coupling | Oxime Acetate (B1210297), Isothiocyanate | organic-chemistry.org |

| 1,3,4-Thiadiazole | Cyclization of Thiosemicarbazide | Isothiocyanate, Hydrazide (forms intermediate), Acid | nih.gov |

| Thiourea | Addition Reaction | Isothiocyanate, Amine | nih.govresearchgate.net |

Preparation of Modified Benzene Ring Analogues (e.g., Dimethoxy, Halo-substituted)

Modifying the benzene ring of this compound allows for a systematic investigation of how electronic and steric properties influence biological activity. The synthesis of these analogues typically begins with a correspondingly substituted phenethylamine (B48288) or a precursor that can be converted to the isothiocyanate.

The general synthesis of phenethyl isothiocyanates starts from the corresponding phenethylamine. A common method involves the reaction of the amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent to yield the isothiocyanate.

Dimethoxy-substituted Analogues: To prepare dimethoxy analogues, such as 1-(2-isothiocyanatoethyl)-3,4-dimethoxybenzene or 1-(2-isothiocyanatoethyl)-2,5-dimethoxybenzene, the synthesis would start from the commercially available 3,4-dimethoxyphenethylamine (B193588) or 2,5-dimethoxyphenethylamine, respectively. These amines can be converted to the corresponding isothiocyanates using standard methods.

Halo-substituted Analogues: Similarly, halo-substituted analogues can be prepared from the corresponding halogenated phenethylamines. For example, the synthesis of 1-chloro-3-(2-isothiocyanatoethyl)benzene would begin with 3-chlorophenethylamine. These precursors can be synthesized through various aromatic substitution reactions on a suitable benzene derivative, followed by elaboration of the ethylamine (B1201723) side chain.

A general synthetic scheme is outlined below:

Start with a substituted benzene derivative: For example, 3-methoxyphenylacetic acid.

Introduce the ethylamine side chain: This can be achieved through various synthetic routes, such as reduction of a corresponding nitrile or amide.

Formation of the isothiocyanate: The resulting substituted phenethylamine is then reacted with a thiocarbonyl transfer reagent, such as thiophosgene (B130339) or 1,1'-thiocarbonyldiimidazole (B131065), to form the final isothiocyanate product.

Evaluation of Derivatives in Preclinical Biological Assays

Derivatives of this compound are evaluated in a variety of preclinical assays to determine their biological activity and potential as therapeutic agents. The specific assays employed depend on the intended therapeutic target, with cancer and inflammation being common areas of investigation for isothiocyanates. nih.govbohrium.com

Anticancer Activity Assays: Isothiocyanates are widely studied for their anticancer properties. researchgate.net Preclinical evaluation typically involves a panel of in vitro assays using various cancer cell lines. nih.gov

Cell Viability/Cytotoxicity Assays: Assays such as the MTS or MTT assay are used to determine the concentration at which a compound inhibits cancer cell growth (e.g., the IC50 value). nih.gov Derivatives are often tested against a range of cancer cell lines, including those from lung, breast, prostate, and colon cancers, to assess the breadth of their activity. nih.gov

Apoptosis Assays: To determine if the compounds induce programmed cell death, assays that measure markers of apoptosis are used. These can include flow cytometry analysis of cells stained with Annexin V and propidium (B1200493) iodide, or assays that measure the activity of caspases, which are key enzymes in the apoptotic pathway. mdpi.com

Cell Cycle Analysis: Flow cytometry is also used to analyze the effect of the compounds on the cell cycle. Isothiocyanates have been shown to cause cell cycle arrest at specific phases (e.g., G2/M), which can be a mechanism of their anticancer effect. mdpi.com

Mechanism of Action Studies: Further assays may investigate specific molecular targets. For example, the ability of isothiocyanates to inhibit tubulin polymerization or histone deacetylase (HDAC) activity can be assessed using specific biochemical assays. mdpi.comnih.gov

Anti-inflammatory Activity Assays: The anti-inflammatory potential of isothiocyanate derivatives is also a significant area of research. mdpi.com

Inhibition of Inflammatory Mediators: Assays often measure the ability of compounds to inhibit the production of pro-inflammatory molecules in cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages. Key mediators that are measured include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

Enzyme Inhibition Assays: The direct inhibitory effect on enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2), can be evaluated using specific enzyme activity assays. nih.gov

NF-κB Activity Assays: Since the NF-κB signaling pathway is a central regulator of inflammation, reporter gene assays are often used to determine if the compounds can inhibit NF-κB transcriptional activity. nih.gov

| Therapeutic Area | Assay Type | Endpoint Measured | Reference |

|---|---|---|---|

| Anticancer | MTS/MTT Assay | Cell viability, IC50 value | nih.gov |

| Anticancer | Flow Cytometry (Annexin V) | Induction of apoptosis | mdpi.com |

| Anticancer | Cell Cycle Analysis | Cell cycle arrest (e.g., G2/M phase) | mdpi.com |

| Anti-inflammatory | Griess Assay | Nitric oxide (NO) production | nih.gov |

| Anti-inflammatory | ELISA | Production of PGE2, TNF-α, IL-6 | nih.gov |

| Anti-inflammatory | COX-2 Inhibition Assay | Enzyme activity | nih.gov |

Prodrug and Pro-tide Approaches to Isothiocyanates

Prodrug Approaches: While isothiocyanates possess interesting biological activities, some have limitations such as poor stability and low aqueous solubility, which can hinder their development as therapeutic agents. nih.gov A prodrug strategy is a molecular modification approach used to overcome these issues. nih.govmdpi.comjohronline.com A prodrug is an inactive or less active compound that is converted into the active parent drug in vivo through enzymatic or chemical transformation.

For isothiocyanates, a prodrug approach could involve masking the reactive isothiocyanate group to improve stability and solubility. For example, isothiocyanates can be conjugated to carrier molecules that are cleaved under specific physiological conditions (e.g., at the pH of a tumor microenvironment or by specific enzymes) to release the active isothiocyanate. Studies have shown that creating prodrugs of isothiocyanates can successfully improve their stability in buffer solutions and allow for the release of the active compound in plasma. nih.gov This approach can enhance the pharmacokinetic properties and potentially reduce off-target toxicity. researchgate.net

Pro-tide Approaches: The ProTide (PROdrug + nucleoTIDE) technology is a specific and highly successful prodrug approach designed to deliver nucleotide analogues into cells. wikipedia.orgnih.govcardiff.ac.uk It involves masking the phosphate (B84403) group of a nucleotide with an aryl group and an amino acid ester. nih.govuax.com Inside the cell, these masking groups are enzymatically cleaved to release the nucleoside monophosphate, which can then be converted to the active triphosphate form. nih.gov

While the ProTide approach is specifically designed for nucleotide-based drugs, its principles of using enzymatic cleavage to release an active molecule intracellularly are broadly applicable in prodrug design. For a non-nucleotide molecule like this compound, a direct ProTide application is not relevant. However, the success of the ProTide strategy highlights the power of using targeted delivery and release mechanisms to improve the efficacy of therapeutic agents.

Emerging Research Directions and Unexplored Avenues

Investigation of Novel Molecular Targets

Current research into the molecular mechanisms of isothiocyanates has revealed a multitude of cellular targets. For 1-(2-Isothiocyanatoethyl)-3-methoxybenzene (B6254206), a primary avenue of investigation should involve screening for its interaction with targets that have been identified for structurally related compounds.

A significant area of interest is the ubiquitin-proteasome system. Isothiocyanates like PEITC have been shown to inhibit deubiquitinating enzymes (DUBs), such as USP9x and UCH37, which are implicated in the progression of various cancers. nih.gov Future studies should explore whether this compound exhibits similar inhibitory activity against a panel of DUBs, potentially identifying novel targets within this enzyme family.

Furthermore, the induction of apoptosis is a key mechanism of anti-cancer isothiocyanates. PEITC has been found to upregulate death receptors 4 and 5 (DR4 and DR5), which are critical components of the extrinsic apoptotic pathway. nih.gov Investigating the effect of this compound on the expression and activation of these and other pro-apoptotic proteins would be a crucial step in elucidating its potential as a cytotoxic agent.

The table below summarizes potential molecular targets for this compound based on findings for related isothiocyanates.

| Potential Molecular Target Class | Specific Examples | Potential Effect of Inhibition/Activation |

| Deubiquitinating Enzymes (DUBs) | USP9x, UCH37 | Increased ubiquitination and degradation of oncogenic proteins. |

| Death Receptors | DR4 (TRAIL-R1), DR5 (TRAIL-R2) | Sensitization of cancer cells to apoptosis. |

| Apoptotic Pathway Proteins | Caspase-3, Caspase-8, Caspase-9 | Induction of programmed cell death. |

| Cell Cycle Regulators | Cyclin-dependent kinases (CDKs) | Arrest of cancer cell proliferation. |

| Kinase Signaling Pathways | MAPK, PI3K-Akt | Modulation of cell survival and growth pathways. mdpi.com |

Exploration of Alternative Preclinical Biological Applications

Beyond the well-documented anti-cancer properties of isothiocyanates, emerging research suggests a broader spectrum of biological activities that warrant investigation for this compound.

Neuroprotection: Several isothiocyanates have demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. google.com These compounds can activate the Nrf2/ARE pathway, a key regulator of cellular antioxidant responses, and exhibit anti-inflammatory properties within the central nervous system. google.com Studies on this compound could explore its ability to protect neurons from oxidative stress and inflammation in vitro and in vivo.

Anti-inflammatory Activity: The anti-inflammatory potential of isothiocyanates extends beyond neuroinflammation. By modulating key inflammatory pathways such as NF-κB, these compounds could have applications in a variety of inflammatory conditions. beilstein-journals.org Preclinical models of arthritis, inflammatory bowel disease, and other inflammatory disorders could serve as valuable platforms for assessing the therapeutic potential of this compound.

Antimicrobial Effects: Isothiocyanates have also been recognized for their antimicrobial properties against a range of pathogens. rsc.org Investigating the activity of this compound against clinically relevant bacteria and fungi, including antibiotic-resistant strains, could open up new avenues for its development as an infectious disease therapeutic.

The following table outlines potential alternative preclinical applications for this compound.

| Potential Application | Underlying Mechanism | Relevant Preclinical Models |

| Neuroprotection | Activation of Nrf2 antioxidant pathway, anti-inflammatory effects. | In vitro neuronal cell culture models of oxidative stress, in vivo models of Parkinson's or Alzheimer's disease. |

| Anti-inflammatory | Inhibition of NF-κB and other pro-inflammatory signaling pathways. | Animal models of rheumatoid arthritis, colitis, or dermatitis. |

| Antimicrobial | Disruption of microbial cell membranes, inhibition of essential enzymes. | In vitro antimicrobial susceptibility testing against pathogenic bacteria and fungi. |

Integration with Advanced Delivery Systems (Non-Clinical)

The clinical translation of isothiocyanates can be hampered by challenges such as poor solubility, instability, and low bioavailability. The integration of this compound with advanced drug delivery systems represents a critical area of non-clinical research to overcome these limitations.

Liposomal Nanoparticles: Encapsulation of isothiocyanates within liposomal nanoparticles has been shown to improve their stability and facilitate targeted delivery to cancer cells. For instance, co-encapsulation of PEITC and cisplatin (B142131) in liposomes enhanced their toxicity towards non-small cell lung cancer cells. organic-chemistry.org Similar strategies could be developed for this compound to improve its pharmacokinetic profile and therapeutic index.

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles for the sustained release of isothiocyanates. kiku.dk This approach can protect the compound from degradation and allow for controlled release at the target site.

Conjugation to Targeting Moieties: To enhance specificity, this compound could be conjugated to ligands that bind to receptors overexpressed on target cells, such as cancer cells or activated immune cells. This strategy could minimize off-target effects and increase the compound's efficacy.

The table below details potential advanced delivery systems for this compound.

| Delivery System | Key Advantages | Potential Application |

| Liposomal Nanoparticles | Improved stability, enhanced bioavailability, potential for targeted delivery. | Cancer therapy, inflammatory diseases. |

| Polymeric Nanoparticles | Sustained release, protection from degradation, biocompatibility. | Long-term treatment of chronic diseases. |

| Chitosan Oligosaccharide Nanophotosensitizers | Biocompatibility, potential for photodynamic therapy applications. | Cancer therapy. |

Development of Robust Synthetic Methodologies for Industrial Scale-up (Academic Perspective)

From an academic standpoint, the development of efficient, scalable, and environmentally friendly synthetic routes to this compound is paramount for enabling extensive preclinical and, eventually, clinical research. The classical synthesis of isothiocyanates often involves the use of hazardous reagents like thiophosgene (B130339). nih.gov

Modern synthetic chemistry offers several greener alternatives. A common and scalable approach involves the reaction of the corresponding primary amine (3-methoxyphenethylamine) with carbon disulfide to form a dithiocarbamate (B8719985) salt, followed by desulfurization. nih.gov A variety of desulfurizing agents can be employed, with a focus on those that are less toxic and produce easily removable byproducts. nih.gov

One-pot procedures that start from the primary amine and proceed to the isothiocyanate without the isolation of intermediates are particularly attractive for industrial scale-up due to their efficiency and reduced waste generation. The use of aqueous reaction conditions and readily available, inexpensive reagents are also key considerations for developing a sustainable and economically viable synthesis.

Future academic research in this area should focus on optimizing reaction conditions, exploring novel catalysts, and developing purification methods that are amenable to large-scale production.

The following table summarizes key aspects of synthetic methodologies for this compound.

| Synthetic Approach | Key Reagents | Advantages for Scale-up |

| Dithiocarbamate Formation and Desulfurization | Primary amine, Carbon disulfide, Desulfurizing agent (e.g., tosyl chloride, cyanuric chloride). | Avoids highly toxic reagents, good yields. |

| One-Pot Synthesis from Primary Amine | Primary amine, Carbon disulfide, Desulfurizing agent in a single reaction vessel. | Increased efficiency, reduced waste, cost-effective. |

| Green Chemistry Approaches | Use of water as a solvent, non-toxic reagents, catalytic methods. | Environmentally friendly, improved safety profile. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. For a relatively unexplored compound like this compound, these computational tools can significantly accelerate research and guide experimental design.

Predictive Modeling: AI/ML algorithms can be trained on existing data for a wide range of isothiocyanates to build predictive models for various properties, including biological activity, toxicity, and pharmacokinetic parameters. These models could then be used to predict the potential of this compound and to prioritize experimental studies.

De Novo Design: Generative AI models can be employed to design novel isothiocyanate analogues with optimized properties. By learning the structure-activity relationships from known compounds, these models can propose new molecules, including derivatives of this compound, with enhanced efficacy and safety profiles.

The table below highlights the potential applications of AI and machine learning in the study of this compound.

| AI/ML Application | Methodology | Potential Outcome |

| Predictive Modeling | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks. | Prediction of biological activity and toxicity, prioritization of experiments. |

| De Novo Design | Generative Adversarial Networks (GANs), Reinforcement Learning. | Design of novel isothiocyanate analogues with improved properties. |

| Target Identification | Network pharmacology, analysis of large biological datasets. | Identification of potential molecular targets and mechanisms of action. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Isothiocyanatoethyl)-3-methoxybenzene, and what methodological considerations are critical for yield optimization?

- Methodological Answer : The synthesis typically involves introducing the isothiocyanate group (-NCS) to a pre-functionalized benzene derivative. A plausible route includes:

- Step 1 : Reacting 3-methoxyphenethylamine with thiophosgene (CSCl₂) under controlled acidic conditions (pH ~4–6) to form the isothiocyanate group.

- Step 2 : Purification via column chromatography or recrystallization to isolate the product.

- Key Considerations : Reaction temperature (0–5°C to prevent side reactions), solvent choice (e.g., dichloromethane for solubility), and stoichiometric excess of thiophosgene to maximize conversion .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra for peaks corresponding to the methoxy group (δ ~3.8 ppm), aromatic protons (δ ~6.7–7.2 ppm), and isothiocyanate-linked ethyl chain (δ ~2.9–3.4 ppm).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm the isothiocyanate stretch at ~2050–2150 cm⁻¹.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (C₁₀H₁₁NOS: 217.06 g/mol).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Toxicity Mitigation : Isothiocyanates are irritants; avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention.

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does the electrophilicity of the isothiocyanate group influence reactivity in nucleophilic addition reactions, and what experimental conditions optimize these reactions?

- Methodological Answer : The isothiocyanate group acts as an electrophile, reacting with nucleophiles (e.g., amines, thiols) to form thioureas or thioamides.

- Optimization Strategies :

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysis : Add catalytic bases (e.g., triethylamine) to deprotonate nucleophiles.

- Temperature : Moderate heating (40–60°C) accelerates reaction rates without decomposing the isothiocyanate.

- Example : Reacting with benzylamine (1:1.2 molar ratio) in DMF at 50°C for 4 hours yields N-benzylthiourea derivatives .

Q. What structural modifications to this compound could enhance its bioactivity, and how can these be systematically evaluated?

- Methodological Answer :

- Modifications :

- Substituent Variation : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to alter electronic properties.

- Chain Length Adjustment : Extend the ethyl linker to a propyl group to improve membrane permeability.

- Evaluation :

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases).

- In Vitro Assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) against model organisms .

Q. How can conflicting data on the biological activity of isothiocyanate-containing compounds be resolved through experimental design?

- Methodological Answer :

- Controlled Variables : Standardize assay conditions (e.g., cell line passage number, solvent concentration).

- Dose-Response Curves : Perform 8-point dilutions (0.1–100 µM) to assess potency (IC₅₀) and efficacy.

- Orthogonal Assays : Validate results using complementary techniques (e.g., flow cytometry for apoptosis alongside Western blotting for caspase activation).

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences .

Data-Driven Research Questions

Q. What computational tools are available to predict the physicochemical properties of this compound, and how reliable are these predictions?

- Methodological Answer :

- Software : Use ChemAxon’s MarvinSketch for logP (predicted ~2.1) and pKa (basic nitrogen pKa ~-4).

- Quantum Mechanics : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can predict vibrational spectra and HOMO-LUMO gaps.

- Validation : Compare computational results with experimental NMR/FTIR data to assess accuracy .

Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the methoxy group in this compound’s reactivity?

- Methodological Answer :

- Synthetic Analogs : Synthesize derivatives with -OCH₃ replaced by -H, -Cl, or -CF₃.

- Kinetic Studies : Measure reaction rates (e.g., with nucleophiles) to correlate substituent effects.

- Electron Density Analysis : Use Hammett σ constants to quantify electronic contributions.

- Crystallography : Resolve X-ray structures to analyze steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.